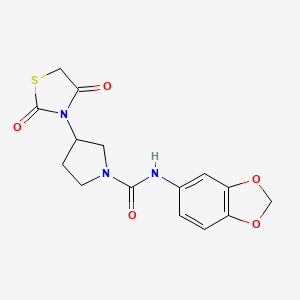

N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide

Descripción

N-(2H-1,3-Benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 2,4-dioxo-1,3-thiazolidine moiety and a benzodioxol-5-yl carboxamide group. The pyrrolidine ring’s puckering conformation, analyzed via Cremer-Pople coordinates, may influence its binding affinity and stereoelectronic properties .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c19-13-7-24-15(21)18(13)10-3-4-17(6-10)14(20)16-9-1-2-11-12(5-9)23-8-22-11/h1-2,5,10H,3-4,6-8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIISPLKYSZUEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazolidine intermediates, followed by their coupling with a pyrrolidine derivative under specific conditions such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine ring.

Substitution: Substitution reactions might occur at various positions on the benzodioxole and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mecanismo De Acción

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparación Con Compuestos Similares

Structural Features and Functional Groups

The following table summarizes key structural differences between the target compound and analogs identified in the provided evidence:

Key Observations

Benzodioxol-Containing Analogs :

- The target compound and D-19 share the benzodioxol group, which may enhance membrane permeability and resistance to oxidative metabolism . However, D-19’s pyrrole core and pyridinylmethyl substituent suggest divergent binding targets compared to the target’s pyrrolidine-thiazolidinedione framework.

Pyrrolidine vs. Pyrrole :

- The pyrrolidine ring in the target compound allows for puckering (quantified via Cremer-Pople coordinates ), which may enable conformational adaptability in binding pockets. In contrast, D-19’s planar pyrrole ring likely restricts flexibility, favoring interactions with flat enzymatic active sites.

Thiazolidinedione vs. Trifluoroethyl/Morpholine: The thiazolidinedione group in the target compound is a known pharmacophore for PPAR-γ agonists (e.g., pioglitazone). The patent compound’s trifluoroethyl and morpholinopyridine groups, however, suggest a focus on kinase inhibition or fluorinated metabolic stability .

Synthetic and Crystallographic Considerations: The synthesis and structural validation of such compounds likely employ SHELX programs (e.g., SHELXL for refinement), as noted in crystallographic literature .

Actividad Biológica

N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 487.47 g/mol. The structure features a benzodioxole moiety linked to a thiazolidinone and a pyrrolidine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H21N3O7 |

| Molecular Weight | 487.47 g/mol |

| LogP | 4.170 |

| Polar Surface Area | 72.832 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone and pyrrolidine structures. For instance, derivatives of thiazolidinone have shown promising results against various cancer cell lines. In vitro assays demonstrated that modifications to the thiazolidinone structure can enhance cytotoxic effects against cancer cells such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.

Case Study:

In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives significantly reduced cell viability in A549 cells by up to 63% at specific concentrations (p < 0.05) compared to untreated controls . This suggests that the thiazolidinone component may play a crucial role in mediating these effects.

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic properties. The compound under discussion may exhibit similar effects by enhancing insulin sensitivity or modulating glucose metabolism. Research indicates that thiazolidinone derivatives can activate peroxisome proliferator-activated receptors (PPARs), which are critical in glucose and lipid metabolism .

Research Findings:

A study focusing on thiazolidinones reported that specific modifications led to significant improvements in glucose uptake in vitro, indicating potential for diabetes management .

Antioxidant Properties

The antioxidant activity of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide has been explored through various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals.

Findings:

One study reported that thiazolidinone derivatives exhibited notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.